7-Chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione

Corrosion inhibition Copper protection Mercaptobenzimidazole

7-Chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione (CAS: 50771-95-4) is a chlorinated N-methyl benzimidazole-2-thione derivative with molecular formula C₈H₇ClN₂S and molecular weight 198.67 g/mol. The benzimidazole-2-thione scaffold is characterized by thione-thiol prototropy, with the thione tautomer predominating at equilibrium.

Molecular Formula C8H7ClN2S
Molecular Weight 198.67 g/mol
Cat. No. B12207074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione
Molecular FormulaC8H7ClN2S
Molecular Weight198.67 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2Cl)NC1=S
InChIInChI=1S/C8H7ClN2S/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
InChIKeyFCQTUHPUSUEHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione: Chemical Identity and Core Structural Features for Research Procurement


7-Chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione (CAS: 50771-95-4) is a chlorinated N-methyl benzimidazole-2-thione derivative with molecular formula C₈H₇ClN₂S and molecular weight 198.67 g/mol . The benzimidazole-2-thione scaffold is characterized by thione-thiol prototropy, with the thione tautomer predominating at equilibrium [1]. This scaffold serves as a privileged structure in medicinal chemistry, appearing in progesterone receptor modulators, antimicrobial agents, and urease inhibitors [2]. The presence of a chlorine atom at the 7-position and a methyl group at N-1 creates a defined regioisomeric and tautomeric identity that distinguishes it from other chlorinated or N-substituted benzimidazole-2-thione analogues and influences both its physicochemical properties and biological recognition [1].

Why 7-Chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione Cannot Be Replaced by Generic Benzimidazole-2-thione Analogues


Generic substitution among benzimidazole-2-thione analogues is impeded by the interplay of tautomerism, regioisomerism, and substituent-dependent biological activity. Benzimidazole-2-thiones exist in thione-thiol tautomeric equilibrium, and commercial libraries frequently contain tautomeric duplicates sold as distinct products, making unambiguous structural verification via NOESY and ¹³C NMR essential for procurement [1]. The position of chlorine substitution on the benzimidazole ring critically determines both tautomeric preference and biological target engagement [1]. Furthermore, systematic SAR studies have demonstrated that regio-selective N-alkylation of the benzimidazole-2-thione core dramatically alters enzyme inhibitory potency, with certain regioisomers achieving over 10-fold greater urease inhibition than closely related structural isomers [2]. Similarly, in antibacterial 4,6-dichloro-2-mercaptobenzimidazole series, the nature and position of S-substituents produce MIC values spanning two orders of magnitude (0.78 to >400 μg/mL) across different bacterial strains [3]. These findings establish that even structurally proximate benzimidazole-2-thione derivatives cannot be assumed functionally interchangeable without explicit comparative data for the specific regioisomer and substitution pattern of interest.

Quantitative Differentiation Evidence for 7-Chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione Versus Structural Comparators


Corrosion Inhibition Efficiency: 1-Methylbenzimidazole-2-thione vs. Unsubstituted and Methylthio Analogues on Copper

Comparative electrochemical evaluation of three mercaptobenzimidazole derivatives on copper in 3 wt% NaCl reveals that 2-mercapto-1-methylbenzimidazole (SH-BimMe, an N-1 methyl analogue directly comparable to 7-chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione) achieved a corrosion current density (jcorr) of 0.045 μA cm⁻² after 1 h immersion, while the unsubstituted 2-mercaptobenzimidazole (SH-BimH) gave 0.039 μA cm⁻² and the methylthio-capped analogue (Me-S-BimH) gave 0.397 μA cm⁻², all at 1 mM concentration versus 1.573 μA cm⁻² for uninhibited NaCl [1]. After 100 h immersion, SH-BimMe achieved the lowest jcorr of 0.006 μA cm⁻², outperforming SH-BimH (0.046 μA cm⁻²). Critically, the N-1 methylation of SH-BimMe preserves the free thione/thiol group essential for thiolate formation and surface binding, a feature shared by 7-chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione but absent in S-alkylated analogues such as Me-S-BimH [1]. The polarization resistance (Rp) of SH-BimMe and SH-BimH exceeded uninhibited NaCl by more than two orders of magnitude after 100 h [1].

Corrosion inhibition Copper protection Mercaptobenzimidazole Electrochemical impedance

Regio-Selective Urease Inhibition: Comparative IC50 Values of Alkylated Benzimidazole-2-thione Derivatives

A systematic study of thirteen regio-selectively alkylated benzimidazole-2-thione derivatives evaluated against both Helicobacter pylori recombinant urease and commercial Jack bean urease revealed that compound 5 (a regio-selectively alkylated benzimidazole-2-thione bearing an allyl substituent) exhibited the most potent inhibition with IC50 values of 0.01 mM (H. pylori urease) and 0.29 mM (Jack bean urease), whereas compound 2 (a different regioisomeric alkylated analogue) showed IC50 values of 0.11 mM and 0.26 mM, respectively—an 11-fold difference in H. pylori urease potency between two regioisomeric benzimidazole-2-thione derivatives [1]. Molecular docking revealed that compound 5 displayed a superior binding free energy (ΔG = −13.82 kcal mol⁻¹) compared to compound 2 (ΔG = −9.74 kcal mol⁻¹), corroborating the experimental IC50 ranking [1]. The critical determinant of inhibitory potency was the regiochemistry of N-alkylation, establishing that the precise position of substituents on the benzimidazole-2-thione core—including the defined 7-Cl and N-1 methyl pattern of the target compound—governs target engagement [1].

Urease inhibition Helicobacter pylori Jack bean urease Regioselectivity

Antimicrobial Potency Range of Chlorinated 2-Mercaptobenzimidazole Analogues: 7-Cl Substitution in Context

Structure-activity analysis of two congener series of S-substituted 4,6-dichloro- and 4,6-dibromo-2-mercaptobenzimidazoles established that chlorinated benzimidazole-2-thione derivatives achieve MIC values ranging from 0.78 to >400 μg/mL against Gram-positive and Gram-negative bacteria, with the 4,6-dichloro substitution pattern producing compounds 4–32 times more potent than the clinical standard nitrofurantoin against all Gram-positive strains tested except Enterococcus faecalis [1]. The most active dichloro analogue, 4,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole, achieved MICs of 0.78–50 μg/mL against Gram-positive bacteria [1]. Critically, the chlorine substitution pattern determines antibacterial potency: 4,6-dichloro and 4,6-dibromo analogues showed comparable activity, but the position of halogenation (4,6- vs. 7-mono-chloro as in the target compound) alters electronic distribution on the benzimidazole ring, which may shift the antimicrobial spectrum and potency profile [1]. Additionally, all chlorinated derivatives were several times more active against Giardia intestinalis (IC50: 0.006–0.053 μg/mL) than metronidazole (IC50: 0.210 μg/mL) [1].

Antibacterial Gram-positive MIC Chlorinated benzimidazole Nitrofurantoin comparator

Progesterone Receptor Agonist Activity: Benzimidazole-2-thione Core Confers Sub-100 nM Potency with High Steroid Receptor Selectivity

In a breakthrough study characterizing benzimidazole-2-thiones as a new class of nonsteroidal progesterone receptor (PR) agonists, a benzimidazole-2-thione analogue (Compound 1) demonstrated an apparent EC50 of 53 nM with 93% efficacy relative to the endogenous ligand progesterone in T47D human breast cancer cells [1]. This compound displayed high PR binding affinity (Ki = 89 nM) and exhibited no or very low affinity for other steroid hormone receptors, establishing an excellent steroid receptor selectivity profile for the benzimidazole-2-thione scaffold [1]. Structure-activity relationship studies across a series of benzimidazole-2-thione analogues revealed that specific substitution positions on the benzimidazole ring critically modulate PR binding affinity, transactivation potency, and receptor selectivity, as exemplified by compound 25 in the series [1]. The 7-chloro and N-1 methyl substituents of the target compound introduce electronic (electron-withdrawing Cl) and steric (N-Me) modifications at positions known to influence PR pharmacophore recognition in this scaffold class [1].

Progesterone receptor Nonsteroidal agonist EC50 Receptor selectivity T47D cells

Anticancer Activity of Benzimidazol-2-thione Derivatives: IC50 Values Against Human Rhabdomyosarcoma and Selectivity vs. Normal Cells

In a comprehensive study of twelve benzimidazol-2-thione derivatives (2a–2l), compound 2i demonstrated the most potent anticancer activity against the human rhabdomyosarcoma (RD) cell line with an IC50 of 10.71 μM, while showing a favorable selectivity window with an IC50 of 88.57 ± 0.48 μM against normal LLCPK1 (pig kidney) cells—representing an approximately 8.3-fold selectivity index [1]. In comparison, compound 2i exhibited MIC of 20 μM against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis, demonstrating dual anticancer-antimicrobial potential [1]. The study also established that substitution pattern on the benzimidazole-2-thione core dramatically modulates biological activity: compound 2j displayed high antifungal activity against three fungal strains (T. mentagrophytes, T. rubrum, M. gypseum) at MIC of 300 μM, while compound 2l showed excellent antifungal activity explained via enzyme inhibition against 2VF5 [1]. The 7-chloro-1-methyl substitution pattern of the target compound represents a combination of substituents not evaluated within this study's library, offering an opportunity to probe previously unexplored SAR space at the benzimidazole C-7 position.

Anticancer Rhabdomyosarcoma MTT assay IC50 Benzimidazole-2-thione

Tautomeric Identity and Structural Confirmation: Thione Form Predominance Determined by NOESY and ¹³C NMR

A dedicated NMR study of chlorinated benzimidazole-2-thione derivatives determined, using NOESY and ¹³C NMR spectroscopy, that the thione tautomer (C=S) predominates over the thiol tautomer (C–SH) in the thione-thiol equilibrium for this compound class [1]. This finding has significant procurement implications because tautomeric duplicates are commonly present in commercial chemical libraries, where both tautomers may be sold as distinct products—leading to potential misidentification and irreproducible experimental results [1]. The complete ¹H and ¹³C chemical shift assignments provided for a set of chlorinated benzimidazole-2-thiones with varying chlorine atom positions serve as reference standards for identity verification of 7-chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione upon receipt [1]. HMBC experiments further confirmed the unambiguous assignment of substituent positions on the benzimidazole-2-thione ring, enabling differentiation of regioisomeric products (e.g., 4-Cl vs. 5-Cl vs. 6-Cl vs. 7-Cl isomers) [1].

Tautomerism NMR spectroscopy Structural elucidation Thione-thiol equilibrium Quality control

Recommended Application Scenarios for 7-Chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione Based on Comparative Evidence


Corrosion Inhibitor Development for Copper and Copper Alloys in Chloride-Containing Environments

Based on the demonstrated corrosion inhibition performance of the structurally analogous 2-mercapto-1-methylbenzimidazole (SH-BimMe), which achieved a jcorr of 0.045 μA cm⁻² at 1 h and 0.006 μA cm⁻² at 100 h on copper in 3 wt% NaCl—outperforming both unsubstituted SH-BimH and S-methylated Me-S-BimH [1]—7-chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione is positioned as a candidate corrosion inhibitor that combines the proven N-1 methyl thione motif (enabling thiolate surface binding) with an additional electron-withdrawing 7-chloro substituent. The 7-Cl group may modulate the electronic density at the thione sulfur, potentially affecting adsorption strength and inhibition efficiency. This compound is suited for electrochemical evaluation (potentiodynamic polarization, EIS) on copper, Cu–Zn alloys, and other non-ferrous metals in chloride-containing media. The free thione group enables rapid initial inhibition (contrasting with S-alkylated analogues requiring hours-long activation), while the 7-Cl substituent offers a tuning handle for optimizing inhibitor layer stability and hydrophobicity [1].

Urease Inhibitor Discovery for Anti-Helicobacter pylori and Agricultural Applications

The 11-fold difference in H. pylori urease inhibition potency observed between two regioisomeric alkylated benzimidazole-2-thiones (compound 5: IC50 = 0.01 mM vs. compound 2: IC50 = 0.11 mM) [2] demonstrates that the precise substitution pattern on the benzimidazole-2-thione core is a critical determinant of target engagement. 7-Chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione, with its defined N-1 methyl and 7-chloro substituents, represents a structurally distinct regioisomer not previously evaluated in urease inhibition assays. Procurement of this compound enables exploration of whether the 7-Cl substituent—through its electron-withdrawing effect—enhances binding to the dinuclear nickel active site of urease via modulation of the thione sulfur's metal-coordinating ability. This compound can be screened against both H. pylori recombinant urease (PDB 1E9Y) and Jack bean urease using established IC50 determination protocols, with molecular docking (AutoDock Vina) to rationalize binding pose differences [2].

Progesterone Receptor Modulator Screening and Steroid Receptor Selectivity Profiling

The benzimidazole-2-thione scaffold has been validated as a nonsteroidal progesterone receptor (PR) agonist pharmacophore, with lead compound 1 achieving an EC50 of 53 nM and 93% efficacy in T47D cells, coupled with exceptional selectivity over androgen, glucocorticoid, mineralocorticoid, and estrogen receptors (Ki > 1,000 nM for all off-target steroid receptors) [3]. 7-Chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione incorporates the essential benzimidazole-2-thione core with N-1 methylation (matching the structural feature present in the characterized PR agonist series) and adds a 7-chloro substituent at a position where SAR studies have identified critical influence on PR binding affinity and transactivation potency [3]. This compound is recommended for inclusion in PR-focused screening cascades employing T47D alkaline phosphatase reporter gene assays for agonist/antagonist determination, followed by competitive radioligand binding against a full steroid receptor panel (PR-A, PR-B, AR, GR, MR, ERα, ERβ) to quantify selectivity gains conferred by 7-chlorination [3].

Antimicrobial and Anticancer SAR Probe for Benzimidazole-2-thione Chemical Space Expansion

Two independent studies have established the antimicrobial and anticancer potential of the benzimidazole-2-thione scaffold: (i) 4,6-dichloro-2-mercaptobenzimidazole analogues achieved MICs of 0.78–50 μg/mL against Gram-positive bacteria (4–32× more potent than nitrofurantoin) [4], and (ii) benzimidazol-2-thione derivative 2i demonstrated IC50 of 10.71 μM against RD rhabdomyosarcoma cells with 8.3-fold selectivity over normal LLCPK1 cells [5]. Critically, neither study evaluated a 7-mono-chloro, N-1 methyl substitution pattern. The target compound's 7-Cl substituent occupies a position that is electronically distinct from the 4,6-dichloro pattern dominant in the antimicrobial literature, while its N-1 methyl group mirrors the substitution found in the anticancer-active 2i series. Procurement of 7-chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione enables systematic comparison of 7-mono-Cl vs. 4,6-diCl antibacterial potency and spectrum, as well as evaluation of C-7 halogenation effects on anticancer activity and cancer cell selectivity, filling a documented gap in the benzimidazole-2-thione SAR landscape [4][5].

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